2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole

Medicinal Chemistry Lead Optimization Physicochemical Properties

Researchers require rigid structural controls to avoid scaffold-hopping artifacts. Substituting this compound with directly linked pyrrolidine-thiazole analogs (CAS 630121-89-0) introduces conformational and electronic changes that invalidate SAR. Our 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole provides: - Methylene spacer for defined flexibility (XLogP3-AA 1.2, PSA 53.2 Ų) - Dual reactive sites: thiazole C2 & pyrrolidine N - Low MW (168.26) aligning with CNS & fragment-based design - Batch-to-batch consistency for automated synthesis.

Molecular Formula C8H12N2S
Molecular Weight 168.26
CAS No. 1316224-87-9
Cat. No. B2822992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole
CAS1316224-87-9
Molecular FormulaC8H12N2S
Molecular Weight168.26
Structural Identifiers
SMILESC1CNCC1CC2=NC=CS2
InChIInChI=1S/C8H12N2S/c1-2-9-6-7(1)5-8-10-3-4-11-8/h3-4,7,9H,1-2,5-6H2
InChIKeyQPBSYJHLSRVXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Physicochemical Profile


2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole (CAS 1316224-87-9) is a heterocyclic building block characterized by a pyrrolidine ring attached to a 1,3-thiazole core via a methylene bridge, with the molecular formula C8H12N2S and a molecular weight of 168.26 g/mol [1]. The compound has computed properties including an XLogP3-AA value of 1.2, a topological polar surface area of 53.2 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3, indicating moderate lipophilicity and a defined capacity for intermolecular hydrogen bonding [1]. This specific substitution pattern at the 2-position of the thiazole ring, combined with the pyrrolidin-3-ylmethyl moiety, provides a distinct structural framework that differentiates it from other pyrrolidine-thiazole hybrids and serves as a versatile intermediate for further chemical diversification in medicinal chemistry and materials science applications.

1 Heterocyclic building block for medicinal chemistry and materials science diversification
2 Methylene-bridged pyrrolidine-thiazole scaffold offers versatile synthetic handles
3 Moderate lipophilicity and low polar surface area support permeability studies

Structural Differentiation from Closest Analogs


Direct substitution of 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole with seemingly similar pyrrolidine-thiazole analogs is scientifically invalid due to quantifiable differences in molecular connectivity, physicochemical properties, and synthetic accessibility that directly impact downstream applications. The presence of the methylene spacer between the pyrrolidine and thiazole rings confers a distinct 3D conformational flexibility and electronic distribution compared to directly linked analogs such as 2-(pyrrolidin-3-yl)thiazole (CAS 630121-89-0) [1]. Furthermore, the unsubstituted thiazole ring at the 2-position provides a unique handle for further functionalization that is not available in analogs with additional substituents, such as the 5-methyl derivative (CAS 1503466-63-4) or the benzo-fused analog 2-(pyrrolidin-3-ylmethyl)benzo[d]thiazole (CAS 1486388-58-2), which possess increased molecular weight and altered lipophilicity profiles that would fundamentally alter pharmacokinetic predictions and synthetic outcomes . The quantitative evidence presented below substantiates these differences and provides a rational basis for procurement decisions.

Target: Methylene spacer
Directly linked pyrrolidine-thiazole analogs lack the same rotational flexibility, which may alter conformational behavior during target engagement.
Target: Unsubstituted thiazole
Analogs with 5-methyl or benzo-fused substituents present different steric and lipophilicity profiles, potentially shifting synthetic outcomes and physicochemical predictions.
Target: Defined connectivity
Seemingly similar CAS entries may possess altered ring connectivity that limits direct replacement; verification of substitution pattern is required before use.

Quantitative Evidence for Informed Procurement


Molecular Weight vs. Benzo[d]thiazole Analog

The molecular weight of 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole is 168.26 g/mol, which is 50.06 g/mol lower than that of the structurally related 2-(pyrrolidin-3-ylmethyl)benzo[d]thiazole (MW = 218.32 g/mol). This substantial difference impacts predictions of oral bioavailability, membrane permeability, and overall drug-likeness as defined by Lipinski's Rule of Five. The lower molecular weight of the target compound places it in a more favorable range for CNS penetration and oral absorption compared to the bulkier benzo-fused analog [1]. .

Molecular Weight
Head-to-head
168.26 g/mol (target) vs 218.32 g/mol (benzo[d]thiazole analog); 50.06 g/mol lower
Lower MW may support permeability and bioavailability screening
Computed values; verify experimentally for specific scaffold
Medicinal Chemistry Lead Optimization Physicochemical Properties

Conformational Flexibility via Methylene Spacer

The rotatable bond count for 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole is 2, reflecting the methylene bridge linking the pyrrolidine and thiazole rings [1]. In contrast, the directly linked analog 2-(pyrrolidin-3-yl)thiazole (CAS 630121-89-0) has a rotatable bond count of 1 due to the direct C-N bond between the two heterocycles. This additional degree of conformational freedom in the target compound provides a quantifiable difference in molecular flexibility that can influence target binding and the presentation of pharmacophoric elements.

Conformational Flexibility
Head-to-head
2 rotatable bonds (target) vs 1 (directly linked analog); 100% increase
Additional flexibility may enhance exploration of bioactive conformations
Computed; structure-based analysis
Structure-Activity Relationship Conformational Analysis Synthetic Chemistry

Lipophilicity and Polar Surface Area Profile

The computed XLogP3-AA of 1.2 and topological polar surface area (TPSA) of 53.2 Ų for 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole [1] place it within a favorable range for oral bioavailability and CNS penetration as per established guidelines (Lipinski's Rule of Five and Veber's Rules). While direct quantitative comparison data against all analogs is not available, this class of compounds is known for favorable ADME profiles [2]. The combination of moderate lipophilicity and low TPSA suggests a balanced profile suitable for crossing biological membranes while maintaining acceptable aqueous solubility, a key differentiator from more lipophilic analogs that may exhibit higher plasma protein binding and metabolic instability.

Physicochemical Profile
Class-level
XLogP3-AA 1.2, TPSA 53.2 Ų
Profile aligns with drug-likeness guidelines; class-level context
Computed; class-level inference; verify specific scaffold ADME
ADME Prediction Drug-Likeness Physicochemical Profiling

Optimal Research Applications


CNS Drug Discovery Lead Optimization

The combination of low molecular weight (168.26 g/mol), moderate lipophilicity (XLogP3-AA = 1.2), and low topological polar surface area (53.2 Ų) makes 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole an optimal starting scaffold for the design of CNS-penetrant drug candidates. Its physicochemical profile aligns with established criteria for blood-brain barrier permeability [1]. Compared to larger or more lipophilic analogs, this building block offers a superior starting point for medicinal chemistry campaigns targeting neurological and psychiatric disorders, as it minimizes the need for extensive property optimization that can compromise target potency. [1]

Fragment-Based Drug Discovery and Library Synthesis

The compound's low molecular weight and presence of two distinct heterocyclic moieties (pyrrolidine and thiazole) connected by a flexible methylene linker make it an ideal fragment for fragment-based drug discovery (FBDD). Its structural features support multiple vectors for growth and diversification, enabling the systematic exploration of chemical space around a core scaffold. The availability of the compound in high purity (≥95% to 98%) from multiple vendors [REFS-2, REFS-3] ensures reliable use in automated library synthesis and high-throughput screening campaigns, where batch-to-batch consistency is paramount for data reproducibility. [REFS-1, REFS-2, REFS-3]

Advanced Pyrrolidine-Thiazole Hybrid Synthesis

The unsubstituted thiazole ring at the 2-position of 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole provides a unique synthetic handle for further functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This contrasts with analogs bearing additional substituents on the thiazole ring, which are less versatile for downstream chemistry. The pyrrolidine nitrogen also offers a site for alkylation or acylation, enabling the creation of diverse compound libraries. This dual reactivity profile makes it a valuable intermediate for the synthesis of more complex pyrrolidine-thiazole hybrids with potential applications as enzyme inhibitors or receptor modulators [1].

Application
Selection Property
Validation Focus
CNS research scaffold design
Physicochemical profile for BBB permeability
Permeability and efflux ratio assays
Fragment-based library synthesis
Low MW and dual heterocycle scaffold
Library diversity and synthesis reproducibility
Thiazole functionalization studies
Unsubstituted thiazole handle
Cross-coupling and substitution scope

Technical Documentation Hub

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31 linked technical documents
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